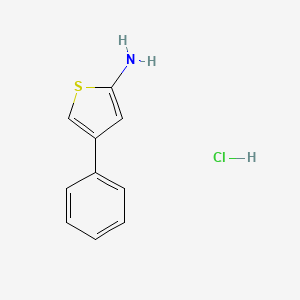
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is an organoselenium compound that features two pinacolborane groups attached to a selenophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene typically involves the borylation of selenophene derivatives. One common method is the palladium-catalyzed borylation reaction, where selenophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The pinacolborane groups can participate in Suzuki-Miyaura cross-coupling reactions to form various substituted selenophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted selenophenes, depending on the coupling partner used.
Scientific Research Applications
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: It is used in the development of advanced materials, such as semiconducting polymers and organic electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene involves its ability to participate in various chemical reactions due to the presence of the pinacolborane groups and the selenium atom. The pinacolborane groups facilitate cross-coupling reactions, while the selenium atom can undergo oxidation and reduction reactions. These properties make the compound versatile in forming complex structures and functional materials.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a sulfur atom instead of selenium.
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole: Similar structure but with a nitrogen atom instead of selenium.
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties compared to its sulfur, nitrogen, and oxygen analogs
Properties
Molecular Formula |
C16H26B2O4Se |
|---|---|
Molecular Weight |
383.0 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26B2O4Se/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3 |
InChI Key |
PUYAKRPUYJTXRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C([Se]2)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



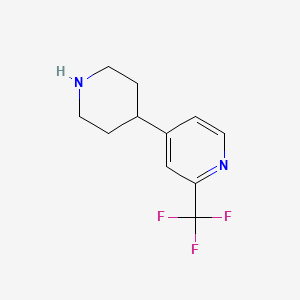
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
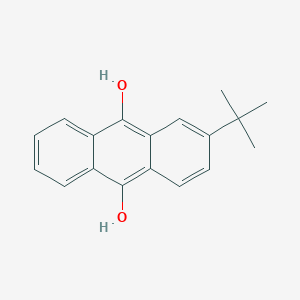
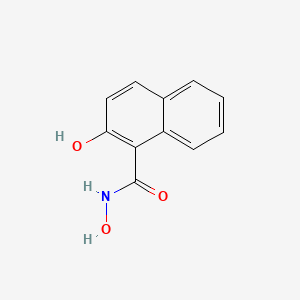

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
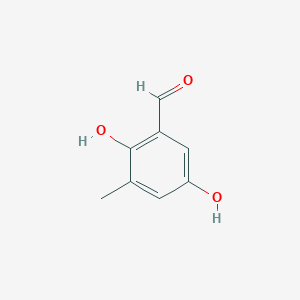
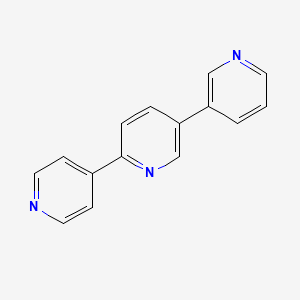
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)


